Comprehensive Structural Elucidation and NMR Spectral Analysis of (R)-1-(2,6-difluorophenyl)propan-1-amine Hydrochloride
Comprehensive Structural Elucidation and NMR Spectral Analysis of (R)-1-(2,6-difluorophenyl)propan-1-amine Hydrochloride
Executive Summary
The structural analysis of fluorinated chiral aliphatic amines, such as (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride, presents a fascinating analytical challenge. These motifs are highly sought after in modern drug discovery due to the metabolic stability imparted by the fluorine atoms and the target specificity dictated by the chiral center[1].
As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a list of peak assignments, but as a dynamic system of interacting nuclear spins. Analyzing this molecule requires a multi-nuclear NMR strategy ( 1H , 13C , 19F ) to navigate the complexities of heteronuclear coupling ( 19F−13C and 19F−1H ) and the inherent diastereotopicity induced by the C1 stereocenter. This whitepaper provides an in-depth, self-validating methodology for the complete spectral assignment and chiral purity determination of this critical pharmaceutical building block.
Structural Overview and Magnetic Environments
To accurately interpret the NMR spectra, we must first establish the causality behind the magnetic environments of the molecule's distinct spin systems.
The Aliphatic Spin System and Diastereotopicity
The propyl chain consists of a terminal methyl (C3), a methylene (C2), and a methine (C1) group. The C1 carbon is a chiral center with an (R)-configuration. A fundamental consequence of this chirality is that it breaks the plane of symmetry for the adjacent C2 methylene protons. Regardless of rapid C1-C2 bond rotation, the two protons on C2 (H2a and H2b) will never occupy magnetically equivalent environments. This diastereotopicity results in distinct chemical shifts and complex multiplet splitting patterns due to geminal coupling ( J≈14 Hz) between H2a and H2b, in addition to their vicinal couplings.
The Fluorinated Aromatic System
The 2,6-difluorophenyl ring introduces significant heteronuclear spin-spin coupling. While the molecule possesses a local axis of symmetry making the two fluorine atoms chemically equivalent, the 19F nuclei ( I=1/2 ) actively couple to both the aromatic protons and the 13C nuclei. The 13C NMR spectrum is particularly affected, exhibiting massive ipso C-F couplings ( 1JCF≈250 Hz) and long-range couplings that must be carefully distinguished from baseline noise[2][3].
1D NMR Spectral Assignments
The following tables summarize the quantitative data for the 1D NMR assignments. The data is representative of the compound dissolved in DMSO- d6 at 298K, utilizing a 400 MHz spectrometer for 1H and 100 MHz for 13C .
Table 1: 1H NMR Data Summary (DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment Causality |
| C3-CH 3 | 0.85 | Triplet (t) | 3H | 7.4 | Vicinal coupling to C2-CH 2 |
| C2-CH 2 (a) | 1.85 | Multiplet (m) | 1H | ~14.0 (gem), 7.5 (vic) | Diastereotopic proton A |
| C2-CH 2 (b) | 2.00 | Multiplet (m) | 1H | ~14.0 (gem), 7.5 (vic) | Diastereotopic proton B |
| C1-CH | 4.45 | Doublet of doublets (dd) | 1H | 7.5, 6.0 | Vicinal coupling to H2a/H2b |
| Ar-H3, H5 | 7.15 | Triplet (t) | 2H | 8.5 | Ortho coupling to F and H4 |
| Ar-H4 | 7.45 | Triplet of triplets (tt) | 1H | 8.5, 6.0 | Ortho to H3/H5, meta to F |
| NH 3+ | 8.60 | Broad singlet (br s) | 3H | N/A | Quadrupolar relaxation of 14N |
Table 2: 13C and 19F NMR Data Summary (DMSO- d6 )
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J in Hz) |
| 13C | C3 (Methyl) | 10.5 | Singlet (s) | N/A |
| 13C | C2 (Methylene) | 26.0 | Singlet (s) | N/A |
| 13C | C1 (Methine) | 48.5 | Singlet (s) | N/A |
| 13C | Ar-C3, C5 | 112.0 | Doublet of doublets (dd) | ~20.0, 4.0 |
| 13C | Ar-C1 (ipso) | 113.0 | Triplet (t) | ~16.0 |
| 13C | Ar-C4 | 131.0 | Triplet (t) | ~10.0 |
| 13C | Ar-C2, C6 (C-F) | 160.5 | Doublet of doublets (dd) | ~250.0, 7.0 |
| 19F | Ar-F2, F6 | -114.5 | Multiplet (m) | N/A |
2D NMR Strategies for Unambiguous Assignment
To validate the 1D assignments, a robust 2D NMR workflow is required. The causality of this approach ensures that every carbon and proton is mapped through direct connectivity rather than empirical guessing.
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COSY (Correlation Spectroscopy): Establishes the contiguous aliphatic spin system (H3 ↔ H2 ↔ H1).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, confirming the diastereotopic nature of H2a/H2b (both correlate to the same C2 carbon signal at 26.0 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): Bridges the aliphatic chain to the aromatic ring. The critical HMBC cross-peak is between the H1 methine proton and the Ar-C1 ipso carbon, confirming the attachment point.
Caption: 2D NMR Correlation Network for Structural Elucidation.
Chiral Purity Determination via 19F NMR
Controlling the enantiomeric purity of chiral drugs is of paramount importance in pharmaceutical chemistry[1]. While isotropic 1H NMR spectroscopy involving chiral agents is widely used, it often suffers from weak spectral separation and signal overlap[1]. Because acyclic secondary and primary amines can exhibit pronounced steric hindrance, 19F NMR is prioritized due to its lack of background signal, high sensitivity, and superior chemical shift dispersion[4].
The Mechanistic Causality of Chiral Derivatization
Enantiomers possess identical physical properties and NMR spectra in an achiral environment. By reacting the amine with a Chiral Derivatizing Agent (CDA) such as Mosher's acid chloride (MTPA-Cl), we covalently convert the enantiomers into diastereomers[5]. Diastereomers have distinct spatial arrangements that perturb the local magnetic shielding of the nuclei, resulting in resolved 19F chemical shifts that can be integrated to calculate the enantiomeric excess ( ee ).
Step-by-Step Protocol: Mosher’s Acid Derivatization
This protocol is designed as a self-validating system. It includes an internal check to ensure the derivatization has gone to completion, preventing kinetic resolution artifacts.
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Free-Base Conversion: Dissolve 15 mg of (R)-1-(2,6-difluorophenyl)propan-1-amine HCl in 1 mL of saturated aqueous NaHCO 3 . Extract with 1 mL of CDCl 3 . Causality: The amine must be unprotonated to act as a nucleophile; the HCl salt will not react with the acyl chloride.
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Derivatization: Transfer the dried CDCl 3 layer to an NMR tube. Add 3 equivalents of pyridine- d5 (to scavenge the generated HCl) and 2.5 equivalents of (S)-(+)-MTPA-Cl.
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Reaction Monitoring (Self-Validation): Allow the mixture to react at 298K for 30 minutes. Acquire a rapid 1H NMR spectrum. Validation Check: The reaction is complete only when the broad free amine signal (~1.5 ppm in CDCl 3 ) completely disappears and is replaced by a sharp amide N-H doublet (~6.5 - 7.0 ppm).
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Data Acquisition: Acquire a 19F NMR spectrum with inverse gated decoupling to remove 19F−1H splitting, simplifying the signals to sharp singlets.
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ee Calculation: Integrate the baseline-resolved -CF 3 signals of the (R,S)-diastereomer and the trace (S,S)-diastereomer (if any (S)-enantiomer impurity is present). Calculate ee=IR+IS∣IR−IS∣×100% .
Caption: Step-by-step workflow for chiral purity determination via 19F NMR.
References
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[1] Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing).[Link]
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[4] Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. ACS Publications.[Link]
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[5] Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.[Link]
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[2] HN Intramolecular Hydrogen Bonding in the 2,6-Bis(2,6-difluorophenyl)piperidine Systems. ACS Publications.[Link]
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[3] Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical. RSC Advances.[Link]
Sources
- 1. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
